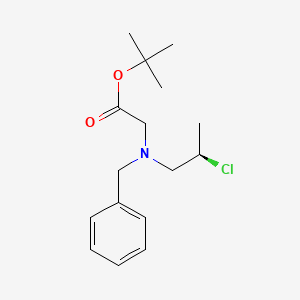

tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTZQVGKKNYHST-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

CAS Number: 888494-24-4

This technical guide provides an in-depth overview of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a chiral non-natural amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's synthesis, physicochemical properties, and its potential applications as a sophisticated building block in medicinal chemistry.

Introduction: The Significance of Chiral N-Substituted Amino Acid Derivatives

In the landscape of modern drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral amino acids and their derivatives are paramount in this pursuit, serving as versatile scaffolds for the synthesis of pharmaceuticals.[][2] Non-natural amino acids, in particular, offer a significant advantage by providing novel side chains and backbone conformations, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[3]

This compound belongs to the class of N-substituted glycine derivatives. The N-benzyl group can participate in crucial cation-π interactions with biological targets, while the tert-butyl ester provides a protecting group that can be selectively removed under acidic conditions. The chiral (R)-2-chloropropyl moiety introduces a key stereocenter and a reactive handle for further chemical elaboration, making this compound a valuable intermediate for the synthesis of complex chiral molecules, including peptidomimetics and other bioactive compounds.[4][5]

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 888494-24-4 | [7][8][11] |

| Molecular Formula | C₁₆H₂₄ClNO₂ | [7][8] |

| Molecular Weight | 297.83 g/mol | [7][11] |

| Appearance | Light yellow to yellow liquid | [7][10] |

| Predicted Boiling Point | 338.8 ± 27.0 °C | [9] |

| Predicted Density | 1.075 ± 0.06 g/cm³ | [7][10] |

| Storage Conditions | Store at 2-8°C for long term (months) | [9] |

Spectroscopic Characterization:

For a molecule of this nature, a full suite of spectroscopic techniques would be employed to confirm its identity and purity. While specific spectra are not publicly available, the expected spectroscopic signatures can be predicted. Chemical suppliers like BLDpharm and Moldb indicate the availability of NMR, HPLC, and LC-MS data upon request.[8][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the chloropropyl group (including a methine and a methyl group, both likely showing complex splitting patterns due to the chiral center), the methylene protons of the glycinate backbone, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the benzylic carbon, the carbons of the chloropropyl group (one bearing the chlorine atom), the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the glycine backbone.

-

Mass Spectrometry (MS): Mass spectral analysis would be expected to show the molecular ion peak [M]+ or, more likely, the protonated molecule [M+H]+ in techniques like electrospray ionization (ESI), confirming the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1730 cm⁻¹), C-H stretches of the alkyl and aromatic groups, and the C-Cl stretch.

Synthesis Methodology: A Proposed Synthetic Pathway

A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the scientific literature. However, a chemically sound and logical synthetic route can be proposed based on established organic chemistry principles, specifically the N-alkylation of a secondary amine.[13][14] The likely precursor for this synthesis is tert-butyl N-benzylglycinate.

The proposed synthesis involves a two-step process: first, the preparation of the precursor, tert-butyl N-benzylglycinate, followed by its stereospecific alkylation.

3.1. Step 1: Synthesis of tert-Butyl N-benzylglycinate

The synthesis of the precursor can be achieved through the N-alkylation of glycine tert-butyl ester with benzyl chloride.[15] Glycine tert-butyl ester itself can be prepared from glycine through various methods, including esterification with tert-butanol or its equivalents.[16][17]

Experimental Protocol: Synthesis of tert-Butyl N-benzylglycinate

-

Materials:

-

Glycine tert-butyl ester hydrochloride (1.0 equiv)

-

Benzyl chloride (1.1 equiv)

-

Triethylamine (2.2 equiv)

-

Anhydrous ethanol

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask, add glycine tert-butyl ester hydrochloride and anhydrous ethanol.

-

Add triethylamine to the mixture and stir at room temperature for 1 hour to liberate the free amine.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl N-benzylglycinate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid liberated from the glycine tert-butyl ester hydrochloride starting material and the HCl generated during the N-alkylation reaction, driving the equilibrium towards the product.[15]

-

Stepwise Addition and Temperature Control: The slow, dropwise addition of benzyl chloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of the double-benzylated side product.

-

Monitoring by TLC: TLC is a crucial technique for tracking the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

3.2. Step 2: Synthesis of this compound

The final step involves the stereospecific alkylation of the secondary amine, tert-butyl N-benzylglycinate, with a suitable chiral electrophile. A logical choice would be (R)-1,2-dichloropropane or a related chiral equivalent where one halogen is a better leaving group than the other (e.g., (R)-1-bromo-2-chloropropane). The reaction would proceed via an SN2 mechanism, leading to the desired stereochemistry at the newly formed stereocenter.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

tert-Butyl N-benzylglycinate (1.0 equiv)

-

(R)-1,2-Dichloropropane (or a more reactive equivalent) (1.2 equiv)

-

A non-nucleophilic base (e.g., potassium carbonate or sodium hydride) (1.5 equiv)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl N-benzylglycinate in anhydrous DMF.

-

Add the base portion-wise to the solution at room temperature and stir for 30 minutes.

-

Slowly add (R)-1,2-dichloropropane to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench by the careful addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: A non-nucleophilic base is used to deprotonate the secondary amine without competing in the alkylation reaction. A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base while leaving the anion (the deprotonated amine) highly reactive.

-

Inert Atmosphere: An inert atmosphere is crucial, especially if a reactive base like sodium hydride is used, to prevent quenching by atmospheric moisture.

-

Heating: Heating is often necessary to promote the alkylation of the secondary amine, which is generally less reactive than a primary amine due to steric hindrance.[18]

-

Purification: Column chromatography is essential for separating the desired product from any unreacted starting materials, over-alkylated products, and other impurities.

Applications in Research and Drug Development

This compound is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its utility stems from the unique combination of functional groups and its defined stereochemistry.

-

Peptidomimetic Synthesis: The N-substituted glycine core is a key feature of peptoids, a class of peptide mimics that exhibit enhanced proteolytic stability and cell permeability compared to natural peptides.[5] This compound can be used as a starting point for the synthesis of novel peptoid structures, where the 2-chloropropyl group can be further functionalized to introduce diverse side chains.

-

Synthesis of Chiral Heterocycles: The reactive chloro group can serve as a handle for intramolecular cyclization reactions, leading to the formation of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.

-

Asymmetric Synthesis: As an enantiomerically pure compound, it can be incorporated into larger molecules to impart chirality, which is often a critical determinant of biological activity.[][2] The synthesis of complex drug candidates often relies on the availability of such chiral intermediates.

-

Fragment-Based Drug Discovery: This molecule can be used as a fragment in screening campaigns to identify novel binders to biological targets. The structural information gained from these studies can guide the development of more potent and selective drug candidates.

Conclusion

This compound (CAS: 888494-24-4) is a specialized chiral building block with significant potential for the synthesis of complex and stereochemically defined molecules for pharmaceutical and research applications. While detailed literature on its synthesis and properties is sparse, a robust synthetic route can be proposed based on established chemical principles. Its unique structural features make it a valuable tool for medicinal chemists seeking to create novel therapeutics with improved pharmacological profiles.

References

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 888494-24-4 | this compound - Moldb [moldb.com]

- 9. This compound,888494-24-4-Amadis Chemical [amadischem.com]

- 10. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 11. This compound - MedChem Express [bioscience.co.uk]

- 12. 888494-24-4|this compound|BLD Pharm [bldpharm.com]

- 13. Amine alkylation - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Page loading... [wap.guidechem.com]

- 16. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

This guide provides a comprehensive technical overview of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a chiral N-substituted glycine derivative. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may utilize this compound as a synthetic intermediate or building block. This document covers its physicochemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, discusses methods for its characterization, and explores its potential applications based on its structural features.

Compound Overview and Physicochemical Properties

This compound is a complex amino acid derivative featuring a chiral center at the 2-position of the N-propyl group. Its structure combines a bulky tert-butyl ester, which serves as a protecting group for the carboxylic acid, and two distinct substituents on the glycine nitrogen, conferring specific steric and electronic properties. These features make it a valuable intermediate for introducing complex functionalities in peptide and small molecule synthesis.

Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 297.83 g/mol | [1][2] |

| Chemical Formula | C₁₆H₂₄ClNO₂ | [3][4] |

| CAS Number | 888494-24-4 | [1][2][5] |

| Appearance | Light yellow to yellow liquid | [3][4] |

| Purity | Typically ≥95% | [1][5] |

| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Boiling Point | 338.8 ± 27.0 °C (Predicted) | |

| Solubility | Soluble in DMSO (≥122.5 mg/mL) | [3][4] |

| Storage | Store at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years). In solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [3][4] |

Proposed Synthetic Pathway and Experimental Protocols

The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N-Benzylglycine tert-butyl ester (Intermediate 1) via Reductive Amination

Causality: Reductive amination is a highly efficient method for forming secondary amines from primary amines and carbonyl compounds.[6][7] This one-pot reaction first involves the formation of an imine intermediate from glycine tert-butyl ester and benzaldehyde, which is then immediately reduced in situ to the desired N-benzylglycine tert-butyl ester. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it is selective for the imine and will not reduce the aldehyde, thus preventing the formation of benzyl alcohol as a byproduct.

Protocol:

-

Reaction Setup: To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0°C, add benzaldehyde (1.05 eq). Stir the mixture for 20 minutes.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure N-benzylglycine tert-butyl ester.

Step 2: N-Alkylation of Intermediate 1 to Yield the Final Product

Causality: The introduction of the (R)-2-chloropropyl group is achieved via a nucleophilic substitution (Sɴ2) reaction. The secondary amine (Intermediate 1) acts as the nucleophile, attacking an appropriate electrophile. To ensure stereochemical retention and provide a good leaving group, (R)-1-chloro-2-propanol can be converted to its tosylate or triflate ester in situ or in a prior step. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is essential to neutralize the acid generated during the reaction without competing in the alkylation itself.[1]

Protocol:

-

Preparation of the Electrophile (not detailed): (R)-1-chloro-2-propyl p-toluenesulfonate is prepared from commercially available (R)-1-chloro-2-propanol and p-toluenesulfonyl chloride.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-benzylglycine tert-butyl ester (1.0 eq) in anhydrous acetonitrile (15 mL/mmol).

-

Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution, followed by the dropwise addition of (R)-1-chloro-2-propyl p-toluenesulfonate (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, remove the solvent via rotary evaporation. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product, this compound, is purified by flash column chromatography on silica gel to yield the desired liquid product.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final compound and key intermediates. A combination of spectroscopic methods is necessary to confirm the structure, purity, and stereochemistry.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), benzyl protons (aromatic multiplet, ~7.2-7.4 ppm, 5H; benzylic CH₂, singlet or AB quartet, ~3.6-3.8 ppm, 2H), the glycine CH₂ (singlet, ~3.2 ppm, 2H), and the chiral 2-chloropropyl group (methine proton, multiplet, ~4.0-4.2 ppm, 1H; diastereotopic methylene protons, two multiplets, ~2.8-3.2 ppm, 2H; methyl doublet, ~1.4-1.5 ppm, 3H). |

| ¹³C NMR | Peaks for the tert-butyl ester (~81 ppm for the quaternary carbon, ~28 ppm for the methyls), aromatic carbons (~127-138 ppm), benzylic carbon (~58 ppm), glycine methylene (~55 ppm), and the 2-chloropropyl carbons (methine ~60 ppm, methylene ~50 ppm, methyl ~20 ppm). |

| Mass Spectrometry (MS) | The ESI-MS spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 298.16, corresponding to the protonated molecule. The isotopic pattern for the chlorine atom ([M+H+2]⁺) should be observed at approximately one-third the intensity of the [M+H]⁺ peak. |

| Chiral HPLC | Analysis on a suitable chiral stationary phase is required to confirm the enantiomeric purity of the final product, resulting from the use of the (R)-configured starting material. |

| Infrared (IR) Spectroscopy | A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the tert-butyl ester. |

The workflow for analytical characterization is crucial for quality control.

Caption: Analytical workflow for product validation.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry and drug discovery.

-

Peptidomimetic and Peptoid Synthesis: N-substituted glycine derivatives are the fundamental units of peptoids, a class of peptide mimics known for their enhanced proteolytic stability and cell permeability.[8] The title compound, with its pre-installed chiral side-chain, can be used to synthesize complex peptoid oligomers with defined stereochemistry, which is critical for modulating biological activity.

-

Scaffold for Small Molecule Libraries: The tertiary amine and the reactive chloro group provide two points for further chemical modification. The tert-butyl ester can be readily deprotected under acidic conditions to reveal a carboxylic acid, enabling amide bond formation. This trifunctional nature makes it an excellent scaffold for combinatorial chemistry and the generation of diverse small molecule libraries for high-throughput screening.

-

Intermediate for Bioactive Compounds: N-benzyl glycine derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals, including agents targeting neurological disorders.[9] The specific combination of substituents in this molecule could be leveraged for the synthesis of novel therapeutic agents where chirality and specific steric bulk are required for target engagement.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced synthetic applications. This guide has provided a detailed overview of its properties, a robust and logical synthetic strategy, and a framework for its analytical characterization. By understanding the causality behind the proposed experimental choices and adhering to rigorous analytical validation, researchers can confidently synthesize and utilize this compound as a valuable tool in the development of novel pharmaceuticals and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 888494-24-4 | this compound - Moldb [moldb.com]

- 6. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination - Google Patents [patents.google.com]

- 7. Catalytic reductive N-alkylation of amines using carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Physical and chemical properties of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate.

An In-depth Technical Guide to the Synthesis, Properties, and Application of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

This document provides a detailed examination of the chiral intermediate, this compound. As this molecule is primarily a synthetic intermediate and not a commercially cataloged product, this guide synthesizes information from patent literature and foundational chemical principles to serve as a technical resource for researchers, medicinal chemists, and professionals in drug development. We will explore its molecular characteristics, inferred physicochemical properties, and its critical role in the synthesis of advanced pharmaceutical building blocks.

Introduction and Strategic Importance

This compound is a bespoke chiral amino acid derivative. Its structure is strategically designed for use in multi-step organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The presence of multiple, orthogonally reactive functional groups—a sterically hindered ester, a cleavable benzyl protecting group, and a reactive alkyl chloride—makes it a versatile tool for asymmetric synthesis.

Its principal application, as detailed in patent literature from Novartis AG, is as a key precursor in the synthesis of chiral piperazine derivatives. Specifically, it is employed to construct molecules like (R)-2-methylpiperazine, a valuable building block in medicinal chemistry. The "(R)" stereochemistry at the chloropropyl moiety is crucial, as it directly translates to the stereochemistry of the final target molecule, which is often essential for pharmacological efficacy and selectivity.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of the molecule are derived from its structure. While extensive experimental data is not publicly available, we can define its core attributes and infer its physical properties based on its functional groups and data from analogous compounds described in the literature.

Molecular Formula: C₁₆H₂₄ClNO₂

Molecular Weight: 301.82 g/mol

Structure:

-

Chiral Center: The carbon atom bearing the chlorine atom is the (R)-stereocenter.

-

Glycinate Core: An amino acid scaffold providing a nitrogen and a carboxyl group.

-

tert-Butyl Ester: A bulky ester group that protects the carboxylic acid. It is stable to many reaction conditions but can be removed with strong acid (e.g., trifluoroacetic acid).

-

N-Benzyl Group: A common protecting group for the secondary amine. It can be removed via catalytic hydrogenolysis.

-

2-Chloropropyl Group: An alkylating moiety containing the key stereocenter and the reactive C-Cl bond, which is the site for subsequent intramolecular cyclization.

Table 1: Calculated and Inferred Physicochemical Properties

| Property | Value / Description | Rationale / Reference |

| Appearance | Colorless to pale yellow oil | This is a common appearance for molecules of this type with similar molecular weight and functional groups, as described for related intermediates in synthetic patents. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Toluene). Insoluble in water. | The molecule is predominantly nonpolar due to the benzyl and tert-butyl groups, predicting poor aqueous solubility but good solubility in organic media. This is consistent with its use in organic synthesis. |

| Optical Rotation | [α]D value is not publicly reported. | As an (R)-enantiomer, it is expected to be dextrorotatory or levorotatory, but the specific rotation would require experimental measurement. |

| Boiling Point | High boiling point; likely decomposes upon distillation at atmospheric pressure. | Estimated to be >300 °C. Molecules of this size and functionality are typically purified by column chromatography rather than distillation to avoid thermal decomposition. |

| Melting Point | Not applicable (likely an oil at STP). | Based on its likely physical state as an oil. |

Chemical Reactivity and Synthetic Workflow

The primary utility of this compound lies in its designed reactivity for intramolecular cyclization. The workflow involves the strategic removal of the N-benzyl protecting group, which unmasks the secondary amine. This amine then acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form a six-membered piperazine ring.

Diagram 1: Key Reactive Sites

Caption: Key functional groups and sites of chemical reactivity.

Experimental Protocol: Synthesis and Cyclization

The following protocols are representative methodologies synthesized from procedures described in the patent literature. They provide a framework for the synthesis of the title compound and its subsequent conversion to a piperazine derivative.

Part A: Synthesis of this compound

This procedure involves the alkylation of a precursor, tert-butyl N-benzylglycinate, with (R)-1,2-dichloropropane.

-

Materials:

-

tert-Butyl N-benzylglycinate (1.0 eq)

-

(R)-1,2-Dichloropropane (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Potassium iodide (KI) (0.1 eq, catalytic)

-

Acetonitrile (CH₃CN) as solvent

-

-

Procedure:

-

To a stirred suspension of potassium carbonate and potassium iodide in acetonitrile, add tert-butyl N-benzylglycinate.

-

Add (R)-1,2-dichloropropane to the mixture.

-

Heat the reaction mixture to reflux (approx. 80-82 °C) and monitor by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, typically as a colorless oil.

-

Part B: Deprotection and Intramolecular Cyclization

This two-step, one-pot sequence first removes the N-benzyl group and then triggers the cyclization.

-

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~5 mol%)

-

Methanol or Ethanol as solvent

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

-

Procedure:

-

Dissolve the starting material in methanol in a hydrogenation vessel.

-

Add the 10% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitor the reaction for the consumption of hydrogen and the disappearance of the starting material.

-

Once the debenzylation is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

To the resulting filtrate containing the intermediate secondary amine, add a base such as sodium bicarbonate.

-

Heat the mixture to reflux to promote intramolecular cyclization. Monitor the formation of the piperazine product.

-

After completion, concentrate the mixture and perform a suitable workup and purification to isolate the final tert-butyl (R)-3-methylpiperazine-1-carboxylate.

-

Diagram 2: Synthetic Workflow

Caption: Reaction pathway from precursor to cyclized product.

Analytical Characterization (Predicted)

Confirmation of the structure of this compound would rely on standard spectroscopic methods. The expected data is as follows:

-

¹H NMR (Proton NMR): Would show characteristic signals for the tert-butyl group (singlet, ~1.5 ppm, 9H), the benzyl group (aromatic protons ~7.2-7.4 ppm, 5H; benzylic CH₂ protons as two doublets or a singlet ~3.6-3.8 ppm, 2H), the glycinate CH₂ (singlet, ~3.3 ppm, 2H), and the chloropropyl group (a multiplet for the CH-Cl proton ~4.1 ppm, 1H; multiplets for the other CH₂ and CH₃ protons).

-

¹³C NMR (Carbon NMR): Would display distinct signals for all 16 carbon atoms, including the carbonyl carbon of the ester (~170 ppm), aromatic carbons (~127-138 ppm), and the carbon bearing the chlorine (~55-60 ppm).

-

Mass Spectrometry (MS): ESI-MS would show a prominent ion for [M+H]⁺ at m/z 302.16, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2+H]⁺ at m/z 304.16, with ~1/3 the intensity).

Conclusion and Future Prospects

This compound stands as a testament to the power of rational design in synthetic organic chemistry. While not a compound of household recognition, its role as a specialized intermediate is pivotal for the efficient, stereocontrolled synthesis of high-value pharmaceutical building blocks. This guide provides a foundational understanding of its properties and applications, derived from the most relevant public data. Further research into optimizing its synthesis and exploring its utility in creating other heterocyclic systems could expand its application in the ongoing quest for novel therapeutics.

A Technical Guide to the Solubility Determination of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the aqueous solubility of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a glycine derivative. While specific, publicly available solubility data for this compound is limited, this document outlines the principles and methodologies required to generate robust and reliable solubility data, a critical parameter in the drug development process.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's success.[1][2] A compound must dissolve to be absorbed and reach its site of action.[1][3][4] Therefore, accurately determining the solubility of a drug candidate like this compound is not merely a data-gathering exercise; it is a fundamental step that influences subsequent development decisions.[2][5][6]

Key Implications of Solubility:

-

Bioavailability: Poor solubility is a major contributor to low and variable oral bioavailability, hindering a drug's therapeutic efficacy.[3][4]

-

Formulation Development: Understanding the solubility profile is essential for designing appropriate dosage forms. More than 40% of NCEs are practically insoluble in water, presenting significant formulation challenges.[3][4]

-

Dose Selection: Inadequate solubility may necessitate higher doses to achieve therapeutic concentrations, potentially increasing the risk of adverse effects.[4]

-

In Vitro Assays: Compound precipitation in assays due to low solubility can lead to inaccurate and unreliable results, complicating the interpretation of structure-activity relationships.[3]

Given these factors, a thorough understanding and empirical determination of the solubility of this compound are paramount.

Compound Profile: this compound

-

Chemical Formula: C₁₆H₂₄ClNO₂[7]

-

Molecular Weight: 297.83 g/mol [7]

-

CAS Number: 888494-24-4[7]

-

Preliminary Solubility Information: Soluble in DMSO (≥ 122.5 mg/mL).[7][8] Note that this is in an organic solvent and not indicative of aqueous solubility.

This compound is a derivative of glycine, a fundamental amino acid.[7] Amino acid derivatives are a broad class of molecules with diverse biological activities. The structural features of this compound, including the benzyl and chloropropyl groups, suggest a degree of lipophilicity which may influence its aqueous solubility.

Methodologies for Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a dissolved solute in a saturated solution. The "gold standard" for its determination is the shake-flask method.[9][10][11]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[5][12][13][14] It is often used in high-throughput screening (HTS) during early discovery due to its speed and low sample consumption.[14][15] However, it can overestimate thermodynamic solubility due to the formation of supersaturated solutions.[9][16]

This method is considered the most reliable for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[9][11][17][18][19][20][21]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[17][18] At a minimum, buffers at pH 1.2, 4.5, and 6.8 should be used.[18][19] The pH of all buffers should be verified at the experimental temperature (37 ± 1°C).[18][21]

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the prepared buffers. It is crucial to ensure undissolved solid remains at the end of the experiment.[9]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37°C for biopharmaceutical relevance).[17][18] Agitate the samples for a sufficient duration to reach equilibrium (e.g., 24-48 hours). The exact time should be determined experimentally by sampling at different time points until the concentration plateaus.[19][22]

-

Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of excess solid. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature. The experiment should be performed in at least triplicate for each condition.[18]

Diagram of the Shake-Flask Workflow:

Caption: Thermodynamic Solubility Workflow.

This method is suitable for early-stage discovery when many compounds need to be screened quickly.[12][14][15]

Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using techniques like nephelometry (light scattering) or UV spectroscopy.[2][12]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[14]

-

Plate Setup: In a 96-well microtiter plate, dispense a small volume of the DMSO stock solution into the wells.[12]

-

Aqueous Dilution: Rapidly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the target compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.[16]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[12]

-

Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Diagram of the Kinetic Solubility Workflow:

Caption: Kinetic Solubility Workflow.

A robust and validated HPLC method is crucial for accurately quantifying the concentration of this compound in the solubility experiments.[23][24]

Key Steps in Method Development:

-

Column Selection: Start with a standard reversed-phase column, such as a C18.[25][26]

-

Mobile Phase Selection: A typical starting point is a gradient of water and acetonitrile or methanol, with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.[26]

-

Detector Wavelength: Determine the UV absorbance maximum of the compound to ensure optimal sensitivity.

-

Gradient Optimization: Adjust the gradient profile to achieve good separation of the analyte from any potential impurities or degradants, with a reasonable retention time.[26]

-

Calibration: Prepare a series of calibration standards of known concentrations to generate a standard curve. This curve will be used to determine the concentration of the unknown samples from the solubility experiments.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table. This allows for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound at 37°C

| Buffer pH | Mean Solubility (µg/mL) ± SD | Mean Solubility (µM) ± SD |

| 1.2 | Experimental Data | Experimental Data |

| 4.5 | Experimental Data | Experimental Data |

| 6.8 | Experimental Data | Experimental Data |

| Other | Experimental Data | Experimental Data |

| SD: Standard Deviation from at least three replicate measurements. |

Interpretation according to Regulatory Guidelines:

The International Council for Harmonisation (ICH) provides guidelines for classifying drug solubility.[18][19][27] A drug substance is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[17][18] This classification is a key component of the Biopharmaceutics Classification System (BCS), which can be used to justify biowaivers for certain drug products.[18]

Conclusion

Determining the aqueous solubility of this compound is a critical step in its evaluation as a potential drug candidate. While publicly available data is scarce, the methodologies outlined in this guide provide a robust framework for generating this essential information. The shake-flask method provides the definitive thermodynamic solubility required for regulatory submissions and late-stage development.[11] High-throughput kinetic assays offer a rapid means of screening and prioritizing compounds in early discovery.[6][15] By systematically applying these protocols and adhering to principles of scientific integrity, researchers can confidently characterize the solubility of this compound, enabling informed decisions throughout the drug development pipeline.

References

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. waters.com [waters.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. capa.org.tw [capa.org.tw]

- 19. database.ich.org [database.ich.org]

- 20. fda.gov [fda.gov]

- 21. who.int [who.int]

- 22. ema.europa.eu [ema.europa.eu]

- 23. pharmasalmanac.com [pharmasalmanac.com]

- 24. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Developing HPLC Methods [sigmaaldrich.com]

- 26. bioanalysis-zone.com [bioanalysis-zone.com]

- 27. ema.europa.eu [ema.europa.eu]

Material Safety Data Sheet for tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate.

An In-Depth Technical Guide to tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Foreword for the Modern Researcher

In the dynamic landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. Among these, amino acid derivatives serve as critical building blocks for a diverse array of therapeutic agents. This guide provides a comprehensive overview of this compound, a glycine derivative with potential applications in synthetic and medicinal chemistry. As a Senior Application Scientist, it is my experience that a thorough understanding of a compound's properties and safety profile is not merely a regulatory formality but the bedrock of innovative and responsible research. This document is structured to provide not just data, but a logical framework for its safe and effective utilization in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a chiral amino acid derivative. Its molecular structure incorporates a tert-butyl ester, an N-benzyl group, and a chlorinated propyl chain, bestowing upon it a unique combination of reactivity and steric hindrance that can be exploited in complex organic syntheses.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 888494-24-4 | [1][2] |

| Molecular Formula | C16H24ClNO2 | [2] |

| Molecular Weight | 297.83 g/mol | [1] |

| Appearance | Liquid | MedChemExpress |

| Color | Light yellow to yellow | MedChemExpress |

| Purity | Typically ≥95% | [2] |

| Predicted Boiling Point | 338.8 ± 27.0 °C | Amadis Chemical |

| Storage Temperature | 2-8°C for long-term storage | Amadis Chemical |

Section 2: Hazard Identification and Risk Assessment

A formal, comprehensive toxicological assessment of this compound has not been publicly documented. Therefore, a risk assessment must be predicated on the chemical functionalities present in the molecule and the general hazards associated with similar chemical classes.

Inferred Hazards from Structural Analogs:

-

Chlorinated Organic Compounds: This class of compounds can exhibit a range of toxicities, including potential damage to the liver and kidneys, and some are classified as potential carcinogens.[3] Direct contact with chlorinated organics can cause skin irritation, characterized by redness and dryness.[4]

-

N-Benzyl Compounds: While the N-benzyl group is a common motif in pharmaceuticals, certain N-benzyl compounds, such as some in the NBOMe series, have been associated with significant toxicity.[5][6][7] Benzyl alcohol, a related simple molecule, can cause allergic reactions and is used with caution in certain populations.[8][9]

-

Alkylating Potential: The presence of a 2-chloropropyl group suggests that this compound may act as an alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. In a biological context, this can lead to cytotoxicity and mutagenicity, necessitating careful handling to avoid exposure.

GHS Classification (Predicted):

Based on the constituent functional groups, a precautionary GHS classification would include:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) - Precautionary assessment.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[10]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[10]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[10]

It is imperative to handle this compound as potentially hazardous until comprehensive toxicological data becomes available.

Section 3: Safe Handling and Storage Protocol

A proactive and informed approach to handling and storage is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is recommended to minimize exposure.

Caption: Recommended PPE for handling this compound.

Engineering Controls:

-

Fume Hood: All manipulations of the compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[11]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Storage and Stability:

-

Temperature: Store the compound in a tightly sealed container at 2-8°C for long-term stability.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may promote degradation or unwanted reactions.

-

Labeling: All containers must be clearly labeled with the full chemical name, CAS number, and any relevant hazard warnings.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills. Ensure proper ventilation of the area.

Caption: Step-by-step workflow for responding to an accidental spill.

Section 5: Experimental Protocols and Workflow Considerations

The utility of this compound lies in its potential as an intermediate in multi-step syntheses. Below is a generalized protocol for a typical N-alkylation reaction, a likely application for this reagent.

General Protocol for N-Alkylation of a Primary Amine:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine substrate in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) to the reaction mixture. The choice of base is critical to deprotonate the amine without promoting elimination reactions of the chlorinated reagent.

-

Reagent Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: A generalized workflow for N-alkylation using the title compound.

Section 6: Concluding Remarks and Future Perspectives

This compound represents a valuable, albeit under-characterized, tool for the synthetic chemist. Its successful and safe implementation in research and development hinges on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. As research with this and similar compounds progresses, it is anticipated that more detailed toxicological data will become available, allowing for a refinement of these preliminary safety guidelines. Until such time, a cautious and informed approach is the most prudent course of action.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. 888494-24-4 | this compound - Moldb [moldb.com]

- 3. ecolink.com [ecolink.com]

- 4. oxychem.com [oxychem.com]

- 5. 25-NB - Wikipedia [en.wikipedia.org]

- 6. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. lgcstandards.com [lgcstandards.com]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. artsci.usu.edu [artsci.usu.edu]

The Strategic Application of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a chiral glycine derivative with significant potential in the field of asymmetric synthesis. While specific, peer-reviewed applications of this exact molecule are not extensively documented, its structural features strongly indicate its utility as a versatile chiral building block for the stereocontrolled synthesis of complex amines and other nitrogen-containing compounds. This guide will elucidate its core functions, propose a well-founded synthetic application, provide a detailed experimental protocol, and discuss the underlying chemical principles that govern its reactivity. By grounding our analysis in the established principles of asymmetric synthesis and leveraging data from analogous chemical systems, we aim to provide a valuable resource for researchers seeking to incorporate this and similar chiral synthons into their research and development programs.

Introduction: Unveiling a Chiral Synthon

This compound (CAS No. 888494-24-4) is a specialized amino acid derivative that has emerged as a commercially available reagent for advanced organic synthesis.[1][2][3][4][5] Its molecular architecture, featuring a defined stereocenter, orthogonally protected functional groups, and a reactive alkyl chloride, positions it as a high-value intermediate for the construction of enantiomerically pure molecules. In the landscape of drug discovery and development, where stereochemistry is paramount to pharmacological activity, the demand for such chiral building blocks is ever-increasing.[6][7] This guide will delve into the functional significance of each component of the molecule to rationalize its application in stereoselective transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 888494-24-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₂₄ClNO₂ | [1][4] |

| Molecular Weight | 297.83 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | [1] |

| Purity | Typically ≥95% | [2][4] |

| Storage | Recommended at -20°C for long-term stability | [1] |

Core Functionality: A Trifecta of Synthetic Utility

The utility of this compound in asymmetric synthesis can be attributed to three key structural motifs:

-

The (R)-Stereocenter: The chiral center at the 2-position of the chloropropyl group is the cornerstone of this molecule's function. It allows for the introduction of a specific stereochemistry into a target molecule, which is crucial for controlling the biological activity of pharmaceuticals.[8][9]

-

Orthogonal Protecting Groups: The N-benzyl (Bn) and tert-butyl (tBu) ester groups serve as robust protecting groups for the amine and carboxylic acid functionalities, respectively.[10] Their differential reactivity to deprotection conditions (e.g., hydrogenolysis for the benzyl group and acidolysis for the tert-butyl ester) allows for selective unmasking of these functional groups at various stages of a synthetic sequence. This orthogonality is a fundamental principle in modern organic synthesis, enabling the construction of complex molecules with high efficiency.[11][12][13]

-

The 2-Chloropropyl Moiety: The secondary alkyl chloride provides a reactive site for nucleophilic substitution. This allows for the coupling of the chiral fragment with a wide range of nucleophiles, thereby forming new carbon-carbon or carbon-heteroatom bonds in a stereocontrolled manner.

The interplay of these three features makes this compound a powerful tool for the synthesis of chiral amines, a class of compounds of immense importance in medicinal chemistry.[7][14]

Proposed Application: Asymmetric Synthesis of a Chiral 1,4-Diamine

Based on its structural attributes, a primary application of this compound is as a chiral electrophile in the synthesis of more complex chiral amines. The following section outlines a proposed synthetic workflow for the preparation of a chiral 1,4-diamine, a common motif in bioactive molecules.

Reaction Scheme

The proposed reaction involves the nucleophilic substitution of the chloride by a primary amine, followed by deprotection of the amine and carboxylic acid functionalities.

Caption: Proposed synthetic route to a chiral 1,4-diamine.

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on established methodologies for similar transformations. Researchers should conduct their own optimization and safety assessments.

Step 1: Nucleophilic Substitution

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile (MeCN, 10 mL/mmol) is added the primary amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

The reaction mixture is heated to reflux (approx. 82°C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral diamine intermediate.

Step 2: Deprotection

-

The purified intermediate from Step 1 is dissolved in methanol (MeOH, 15 mL/mmol) and palladium on carbon (10% Pd/C, 10 mol%) is added.

-

The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The mixture is stirred vigorously at room temperature for 8-16 hours.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion of the hydrogenolysis, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated.

-

The resulting residue is dissolved in dichloromethane (DCM, 10 mL/mmol) and cooled to 0°C.

-

Trifluoroacetic acid (TFA, 10 eq) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.

-

The solvent and excess TFA are removed under reduced pressure. The crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield the final chiral 1,4-diamine.

Mechanistic Insights and Rationale

The stereochemical outcome of the proposed synthesis is dictated by the starting material, as the nucleophilic substitution at the chloride-bearing carbon proceeds with inversion of configuration (Sₙ2 mechanism). The bulky N-benzyl and tert-butyl ester groups can influence the reaction rate and selectivity by sterically shielding the reactive center.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Butyl glycine | Sigma-Aldrich [sigmaaldrich.com]

- 4. 888494-24-4 | this compound - Moldb [moldb.com]

- 5. 888494-24-4|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine [kofo.mpg.de]

- 9. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. N-Benzylglycine ethyl ester | 6436-90-4 [chemicalbook.com]

- 13. N-Benzylglycine ethyl ester 97 6436-90-4 [sigmaaldrich.com]

- 14. 7662-76-2 Cas No. | N-Benzylglycine tert-butyl ester | Apollo [store.apolloscientific.co.uk]

A Guide to Chiral Building Blocks in Modern Organic Synthesis: Strategy, Application, and Execution

Abstract

The principle of chirality is fundamental to the biological activity of molecules, making stereochemical control one of the most critical challenges in modern drug discovery and development. Single-enantiomer drugs frequently exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.[1][2] This in-depth guide explores the pivotal role of chiral building blocks, or "chirons," as a robust and reliable strategy for introducing stereochemical fidelity into complex molecular architectures. We will delve into the origins of these enantiomerically pure starting materials, categorize their diverse classes, and present a logical framework for their strategic implementation in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the causality behind experimental choices.

Part 1: The Foundation of Chirality in Synthesis

The Imperative of Single-Enantiomer Synthesis

Biological systems, from enzymes to receptors, are inherently chiral environments.[][4] This means they often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in infamous cases like thalidomide, dangerously toxic.[2] Consequently, the ability to synthesize a specific, single enantiomer of a chiral molecule is not merely an academic exercise but a cornerstone of modern pharmaceutical development.[1][5][6] Asymmetric synthesis, the process of creating chiral molecules with a preference for one stereoisomer, is therefore a central theme in organic chemistry.[7]

There are three primary strategies to achieve this:

-

Chiral Pool Synthesis: Utilizing readily available, enantiopure natural products as starting materials.[7][8]

-

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct a stereoselective reaction.[9][10][11]

-

Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate large quantities of a chiral product.[6]

This guide focuses on the first two strategies, which are fundamentally reliant on the use of chiral building blocks . These are enantiomerically pure molecules or intermediates that serve as foundational starting materials, embedding chirality into a synthetic sequence from the outset.[][5]

Why Choose a Chiral Building Block Strategy?

The "chiron approach" offers a powerful advantage: it leverages the stereochemistry already established by nature.[7][12] By starting with a molecule of known absolute configuration, chemists can often bypass the need for complex catalytic systems or late-stage resolutions, which can be inefficient as the maximum theoretical yield is only 50%.[7] This strategy is particularly effective when the target molecule's carbon skeleton bears a resemblance to an abundant natural product.[8] The use of chiral building blocks provides a predictable and reliable method for controlling the stereochemical outcome of reactions, leading to products with desired properties while minimizing the formation of unwanted isomers.[13]

Part 2: The Armory of Chiral Building Blocks: The Chiral Pool

Nature provides a vast and structurally diverse repository of enantiopure compounds, collectively known as the "chiral pool".[7][12] These molecules, honed by evolution for specific biological functions, serve as invaluable starting points for synthesis.

Key Classes of Natural Chiral Building Blocks

The chiral pool is primarily composed of five major classes of small, optically active molecules.[12]

| Class of Building Block | Natural Source / Origin | Representative Examples & Synthetic Utility |

| α-Amino Acids | Proteins, Biological Metabolism | (S)-Proline, (S)-Alanine, (R)-Phenylglycine. Serve as precursors for chiral amines, alkaloids, and β-lactam antibiotics.[][5][14] Both enantiomers are often available. |

| Carbohydrates (Sugars) | Polysaccharides (Starch, Cellulose) | D-Glucose, D-Ribose, D-Mannitol. Provide highly functionalized, stereochemically rich scaffolds for synthesizing macrolides and polyether natural products. |

| Terpenes | Essential Oils, Plant Resins | (+)-α-Pinene, (R)-Carvone, (-)-Menthol. Used as chiral starting materials and in the synthesis of chiral reagents like Diisopinocampheylborane.[8][15] |

| α-Hydroxy Acids | Fruit, Metabolic Pathways | (S)-Lactic Acid, (S)-Malic Acid, (R,R)-Tartaric Acid. Versatile C3 and C4 synthons for a variety of chiral targets.[7] |

| Alkaloids & Cyclitols | Plants, Microorganisms | Cinchonidine, Shikimic Acid. Serve as chiral bases, catalysts, and complex starting materials for drugs like Oseltamivir (Tamiflu).[] |

The Logic of the Chiral Pool: From Nature to Target

The strategic power of the chiral pool lies in identifying a structural and stereochemical link between an abundant natural product and a synthetic target. This "chiron approach" preserves one or more of the original stereocenters throughout the synthesis.[7]

Below is a workflow illustrating this concept. An enantiopure starting material from the chiral pool is chemically modified to create a versatile chiral building block, which can then be elaborated into various complex, high-value target molecules.

Caption: Workflow of the Chiral Pool strategy in asymmetric synthesis.

Part 3: Strategic Implementation: Chiral Auxiliaries

When a direct starting material from the chiral pool is not suitable, an alternative strategy is to use a chiral building block as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to control the stereochemical outcome of a reaction.[9][11] After the key stereocenter-forming reaction is complete, the auxiliary is removed and can often be recovered for reuse.[][17]

Evans' Oxazolidinone Auxiliaries: A Case Study in Causality

Among the most reliable and widely used chiral auxiliaries are the Evans' oxazolidinones, which are themselves synthesized from readily available α-amino acids like valine or phenylalanine.[10][18] They are exceptionally effective in controlling the stereochemistry of aldol reactions, which form critical carbon-carbon bonds and create two new stereocenters simultaneously.[9]

The Causality Behind Stereocontrol:

The high degree of stereoselectivity in the Evans' Aldol Reaction is not accidental; it is the direct result of a highly organized transition state.[19]

-

Formation of a Z-Enolate: Treatment of the N-acyloxazolidinone with a boron Lewis acid (e.g., Bu₂BOTf) and a hindered base selectively generates the Z-enolate geometry. This specific geometry is crucial for the subsequent stereocontrol.[18][19]

-

Chelated Six-Membered Transition State: The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation into a rigid, chair-like six-membered ring. This is known as the Zimmerman-Traxler model.[19][20]

-

Steric Shielding: The bulky substituent on the oxazolidinone (e.g., an isopropyl group from valine) effectively blocks one face of the enolate.

-

Directed Electrophilic Attack: To avoid steric clash with this bulky group, the incoming aldehyde electrophile is forced to approach from the less hindered face.[20]

This sequence of events ensures that the reaction proceeds with exceptionally high and predictable diastereoselectivity, reliably producing the syn-aldol product.[18][20]

Caption: Steric control in the Evans' Aldol Reaction transition state.

Part 4: Practical Methodologies: A Self-Validating Protocol

Trustworthiness in science is built on reproducibility. The following protocol for a typical Evans' Asymmetric Aldol Reaction is presented as a self-validating system, containing the necessary detail for a trained chemist to execute the procedure with a high probability of success.

Detailed Protocol: Diastereoselective Synthesis of a syn-Aldol Adduct

Objective: To perform an Evans' aldol reaction between (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one and isobutyraldehyde to generate the corresponding syn-aldol adduct with high diastereoselectivity.

Reagents & Materials:

-

(S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv)

-

Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂ (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Isobutyraldehyde (1.5 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated aq. NaHCO₃, Saturated aq. NaCl (Brine)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv). Dissolve in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add DIPEA (1.2 equiv) dropwise via syringe. After 5 minutes, add Bu₂BOTf (1.1 equiv) dropwise over 10 minutes. The solution should turn from colorless to pale yellow. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the boron enolate.

-

Causality Check: The use of Bu₂BOTf and DIPEA at low temperature is critical for the selective formation of the (Z)-enolate, which is the foundation for high syn-selectivity.[19]

-

-

Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor reaction progress by TLC.

-

Workup & Quench: Quench the reaction by adding 3:1 MeOH/Saturated aq. NaHCO₃ solution at 0 °C. Add a 2:1 solution of MeOH/30% H₂O₂ dropwise (CAUTION: exothermic). Stir vigorously for 1 hour at room temperature.

-

Causality Check: The peroxide quench breaks down the boron complexes and facilitates a clean workup.

-

-

Extraction: Concentrate the mixture in vacuo to remove most of the organic solvents. Partition the residue between CH₂Cl₂ and water. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct.

-

Characterization: Confirm the structure and assess diastereomeric excess (d.e.) using ¹H NMR spectroscopy and/or chiral HPLC. Typically, >98% d.e. is expected.

Part 5: Future Horizons

The field of asymmetric synthesis continues to evolve. While the chiral pool remains a cornerstone, future developments will likely focus on the synergy between different strategies. The integration of biocatalysis to produce novel, non-natural chiral building blocks is expanding the available chemical space.[5] Furthermore, computational chemistry is playing an increasingly important role in predicting the outcomes of stereoselective reactions and in the de novo design of chiral catalysts and auxiliaries. The development of sustainable methods that leverage earth-abundant metals and visible-light activation also promises to provide new, efficient routes to high-value chiral building blocks.[21]

References

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 4. Chiral covalent organic cages: Construction and chiral functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Chiral pool - Wikipedia [en.wikipedia.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 11. Chiral auxiliary! | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Chirality in Nature and Chiral Environments | MCC Organic Chemistry [courses.lumenlearning.com]

- 17. youtube.com [youtube.com]

- 18. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 19. benchchem.com [benchchem.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

IUPAC name tert-butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate.

An In-Depth Technical Guide to tert-Butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate